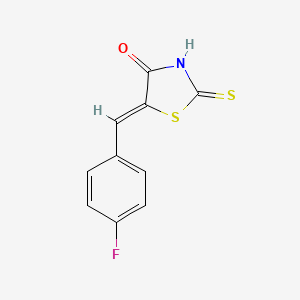

(5E)-5-(4-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Description

Chemical Identity and Nomenclature

This compound is a well-characterized thiazolidinone derivative that has garnered considerable attention in chemical research literature. The compound is officially registered under the Chemical Abstracts Service number 402-93-7, providing a unique identifier for this specific molecular entity. The molecular formula C10H6FNOS2 defines its atomic composition, while the molecular weight of 239.29 grams per mole establishes its mass characteristics.

The International Union of Pure and Applied Chemistry systematic name for this compound is (5E)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, which precisely describes the stereochemistry and functional group arrangements. Alternative nomenclature includes (E)-5-(4-Fluorobenzylidene)-2-mercaptothiazol-4(5H)-one and (5E)-5-[(4-fluorophenyl)methylidene]-2-sulfanyl-4,5-dihydro-1,3-thiazol-4-one, reflecting different naming conventions within chemical databases.

The compound exhibits several synonymous identifiers in chemical literature, including AKOS B018301 and MFCD04969012, which facilitate its identification across various chemical databases and supplier catalogs. The InChI (International Chemical Identifier) code 1S/C10H6FNOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ provides a standardized string representation of the molecular structure, enabling precise digital identification.

| Chemical Property | Value |

|---|---|

| Chemical Abstracts Service Number | 402-93-7 |

| Molecular Formula | C10H6FNOS2 |

| Molecular Weight | 239.29 g/mol |

| International Union of Pure and Applied Chemistry Name | (5E)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

| InChI Key | BQOQSIQMDZUHKF-VMPITWQZSA-N |

| Physical Form | Solid |

| Purity | 95% |

The stereochemistry of the compound is defined by the (5E) configuration, indicating the E-stereoisomer at the 5-position double bond. This geometric specification is crucial for understanding the compound's three-dimensional structure and its subsequent chemical and biological properties. The mercapto group (-SH) at the 2-position contributes to the compound's reactivity profile, while the fluorobenzylidene substituent at the 5-position imparts unique electronic characteristics.

Historical Context in Thiazolidinone Research

The development of thiazolidinone chemistry traces its origins to the late 19th century with the discovery of rhodanine by Marceli Nencki in 1877. Nencki first synthesized this fundamental thiazolidinone structure from ammonium thiocyanate and chloroacetic acid in water, naming it "Rhodaninsaure" in reference to its synthesis from ammonium rhodanide. This pioneering work established the foundation for what would become one of the most extensively studied heterocyclic systems in organic chemistry.

The evolution of thiazolidinone research gained significant momentum throughout the 20th century as chemists recognized the versatility of this scaffold for pharmaceutical applications. The 1,3-thiazolidin-4-ones emerged as particularly important structures due to their wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. The development of synthetic methodologies for thiazolidinone derivatives has been driven by the need to explore diverse structural modifications and optimize biological activities.

Major achievements in the thiazolidinone field have been particularly notable in the areas of 2,4-thiazolidinedione, rhodanine (2-thioxo-4-thiazolidinone), and various 2-substituted 4-thiazolidinone subtypes. These compounds have served as sources of antimicrobial, antidiabetic, anti-inflammatory, and anticancer lead compounds, with several reaching clinical applications. The introduction of antidiabetic drugs such as the glitazones (peroxisome proliferator-activated receptor-gamma agonists) and aldose reductase inhibitor Epalrestat demonstrated the therapeutic potential of thiazolidinone derivatives.

The emergence of 5-ene-4-thiazolidinones as a distinct subclass has been particularly significant in medicinal chemistry applications. These compounds, characterized by the presence of a double bond at the 5-position, have shown enhanced biological activities compared to their saturated counterparts. The development of efficient synthetic methodologies for 5-ene-4-thiazolidinones has enabled researchers to systematically explore structure-activity relationships and optimize pharmacological properties.

Research into fluorinated thiazolidinone derivatives represents a more recent advancement in the field, driven by the recognition of fluorine's unique properties in medicinal chemistry. The strategic incorporation of fluorine atoms into organic molecules has become commonplace in drug design, with fluorine being used to modulate molecular properties including potency, physical chemistry, and pharmacokinetics. The development of this compound exemplifies this trend toward fluorinated analogs of established pharmacophores.

| Historical Milestone | Year | Significance |

|---|---|---|

| Rhodanine Discovery | 1877 | First thiazolidinone synthesis by Marceli Nencki |

| Thiazolidinedione Development | Mid-20th Century | Foundation for antidiabetic drug development |

| Glitazone Introduction | Late 20th Century | Clinical application of thiazolidinone derivatives |

| 5-Ene-4-thiazolidinone Recognition | Early 21st Century | Enhanced biological activity profiles |

| Fluorinated Derivative Exploration | Recent Decades | Strategic fluorine incorporation in drug design |

Structural Uniqueness of the 4-Fluorobenzylidene Substituent

The 4-fluorobenzylidene substituent in this compound confers distinctive electronic and steric properties that significantly influence the compound's chemical behavior and potential biological activities. Fluorine, as the most electronegative element, exerts profound effects on molecular properties through both inductive and resonance mechanisms. The incorporation of fluorine into the benzylidene moiety represents a strategic approach to modulating the compound's pharmacological characteristics.

The electronic effects of the fluorine atom at the para position of the benzylidene group create a unique balance of electron-withdrawing inductive effects and electron-donating resonance effects. Unlike other halogens, fluorine exhibits a distinctive combination of strong inductive electron withdrawal (-I effect) and moderate resonance electron donation (+M effect). This dual character results in the para position of fluorobenzene showing reactivity comparable to or even higher than benzene itself in electrophilic aromatic substitution reactions.

The 4-fluorobenzylidene substituent influences the compound's conformational preferences and molecular geometry. Fluorine's small size, similar to hydrogen, allows for minimal steric perturbation while significantly altering electronic properties. The carbon-fluorine bond length (approximately 1.35 Å) is shorter than other carbon-halogen bonds, contributing to increased molecular rigidity and potential changes in pharmacokinetic properties.

In comparison to other halogenated derivatives, the 4-fluorobenzylidene compound exhibits unique properties that distinguish it from its chloro, bromo, and iodo analogs. The order of reactivity for halobenzenes in electrophilic aromatic substitution follows a pattern where fluorobenzene shows higher reactivity than chlorobenzene and bromobenzene, though still lower than the unsubstituted benzene. This reactivity pattern reflects the balance between inductive and resonance effects, with fluorine providing the most favorable combination for maintaining aromatic reactivity.

The presence of the fluorine atom also impacts the compound's lipophilicity and membrane permeability characteristics. Strategic fluorine incorporation has been shown to enhance drug-like properties by modulating molecular interactions with biological targets. The 4-fluorobenzylidene moiety may influence the compound's binding affinity to protein targets through specific fluorine-protein interactions, including hydrogen bonding and electrostatic interactions.

| Property | 4-Fluorobenzylidene | 4-Chlorobenzylidene | 4-Bromobenzylidene | Unsubstituted Benzylidene |

|---|---|---|---|---|

| Electronegativity of Substituent | 3.98 | 3.16 | 2.96 | - |

| Inductive Effect | Strong (-I) | Moderate (-I) | Weak (-I) | None |

| Resonance Effect | Moderate (+M) | Weak (+M) | Weak (+M) | None |

| Bond Length (C-X) | 1.35 Å | 1.77 Å | 1.94 Å | - |

| Relative Aromatic Reactivity | 0.18 | 0.064 | 0.060 | 1.00 |

The metabolic stability implications of the 4-fluorobenzylidene substituent represent another dimension of its structural uniqueness. While the carbon-fluorine bond is often considered highly stable due to its high bond dissociation energy, recent research has revealed that fluorinated compounds can undergo defluorination under certain biological conditions. The specific positioning of fluorine in the 4-fluorobenzylidene moiety may influence the compound's metabolic fate and the potential for fluoride release.

Properties

IUPAC Name |

(5E)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOQSIQMDZUHKF-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

- Starting materials: Oxazolone derivatives (specifically 4-substituted oxazolones)

- Reagents: Thioacetic acid, triethylamine (catalytic amount)

- Conditions: Heating at approximately 70 °C for 18 hours under stirring

- Work-up: Cooling, addition of ethanol to precipitate the product, filtration, washing, and drying

This reaction proceeds via nucleophilic attack of the sulfur atom from thioacetic acid on the oxazolone ring, followed by ring transformation to yield the thiazolone structure with the desired substitution pattern.

Example: Synthesis of (Z)-4-(4-fluorobenzylidene)-2-phenyl-5(4H)-thiazolone

| Parameter | Details |

|---|---|

| Oxazolone used | 4-(4-fluorobenzylidene)oxazolone (1d) |

| Amount | 2.5 g (9.3 mmol) |

| Thioacetic acid | 2.0 mL (28.4 mmol) |

| Triethylamine | 0.1 mL (catalytic) |

| Temperature | 70 °C |

| Reaction time | 18 hours |

| Yield | 62% |

| Product state | Yellow solid |

| Purification | Precipitation with ethanol, washing |

The product was characterized by standard spectroscopic methods, confirming the formation of the thiazolone ring and the (Z)-configuration of the benzylidene substituent.

Alternative and Complementary Methods

Microwave-Assisted Synthesis

Recent advances have introduced microwave irradiation as a method to accelerate the synthesis of thiazolone derivatives, including substituted 5(4H)-thiazolones. This approach offers reduced reaction times and often improved yields under solvent-free or green chemistry conditions. For example, microwave-assisted synthesis of related thiazolidin-4-one derivatives has been reported, which could be adapted for the preparation of (5E)-5-(4-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one.

Detailed Reaction Conditions and Optimization

| Step | Parameter | Typical Value/Condition | Notes |

|---|---|---|---|

| Starting material | Oxazolone derivative | 1 equiv | Substituted at 4-position with 4-fluoro group |

| Nucleophile | Thioacetic acid | 3 equiv | Excess to drive reaction to completion |

| Base | Triethylamine | Catalytic (0.1 mL per 2.5 g oxazolone) | Facilitates nucleophilic substitution |

| Solvent | None or minimal (neat) | Reaction often performed neat or with minimal solvent | Enhances reaction rate and yield |

| Temperature | 70 °C | Oil bath heating | Controlled to avoid decomposition |

| Reaction time | 18 hours | Prolonged to ensure complete conversion | Monitored by TLC |

| Work-up | Ethanol addition | 30 mL added post-reaction | Precipitates product for isolation |

| Purification | Filtration and washing | Washed with ethanol until odorless | Removes residual thioacetic acid |

| Yield | 59-62% | Moderate to good yields | Dependent on purity of starting materials |

Research Findings and Analytical Data

- The synthesized this compound is an air- and moisture-stable solid.

- The reaction exhibits high stereoselectivity, predominantly yielding the (E)-isomer.

- Characterization by ^1H NMR shows characteristic signals for the aromatic protons and the vinylidene proton adjacent to the thiazolone ring.

- The presence of the fluorine atom influences the chemical shifts and potentially the biological activity of the compound.

- The method is reproducible and scalable, suitable for further derivatization and biological testing.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Conventional heating with thioacetic acid and NEt3 | Oxazolone + thioacetic acid + NEt3, 70 °C, 18 h | Simple, reliable, moderate yield | Long reaction time |

| Microwave-assisted synthesis | Oxazolone + thioacetic acid, microwave irradiation | Faster reaction, greener approach | Requires microwave equipment |

| Photochemical modification | Blue light irradiation, BF3·OEt2 catalyst | Access to novel derivatives | Not direct synthesis of target compound |

| Lewis acid catalysis | BF3·OEt2 with or without base | Enhanced electrophilicity, ring-opening | Side reactions possible |

Mechanism of Action

The mechanism of action of (5E)-5-(4-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with biological targets such as enzymes or receptors. The compound can form covalent or non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The presence of the fluorobenzylidene group enhances its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Physicochemical Properties

The bioactivity of 4-thiazolidinones is highly dependent on substituents at the benzylidene (C5) and thiol/thioether (C2) positions. Below is a comparison of key analogs:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity and binding to kinase active sites, while bulky groups (e.g., benzodioxol) improve tumor cell line inhibition .

- Configuration : Z-isomers (e.g., 3e in ) generally exhibit superior kinase inhibition compared to E-isomers, likely due to optimal spatial alignment with target proteins.

Kinase Inhibition

- The fluorobenzylidene compound shows moderate activity against DYRK1A (IC₅₀ ~ 0.090 µM in related analogs) but is outperformed by Z-configured hydroxybenzylidene derivatives (IC₅₀ = 0.028 µM) .

- Thioxo analogs (e.g., 3g in ) demonstrate sub-micromolar activity against colorectal cancer cell lines (HCT116: IC₅₀ = 6 µM), suggesting that sulfur oxidation state modulates cytotoxicity.

Antitumor Activity

- Benzodioxol- and dihydrobenzofuran-substituted analogs show enhanced potency, likely due to improved membrane permeability and metabolic stability .

Biological Activity

(5E)-5-(4-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, commonly referred to as 4-fluorobenzylidene rhodanine, is a thiazolidinone derivative with significant biological activity. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer treatments.

- Chemical Formula : C10H6FNOS2

- Molecular Weight : 239.29 g/mol

- CAS Number : 402-93-7

- Storage Conditions : 2-8°C

- Hazard Classification : Irritant

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It exhibits a range of mechanisms including:

- Antimicrobial Activity : The compound has shown effectiveness against a variety of bacterial strains, attributed to its ability to inhibit bacterial growth by disrupting cell wall synthesis and function.

- Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival.

- Antioxidant Activity : The thiazole ring structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Antimicrobial Studies

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a promising potential for this compound as an antimicrobial agent.

Anticancer Activity

Research published in Cancer Letters focused on the anticancer effects of this compound on various cancer cell lines. The findings revealed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The compound was found to induce cell cycle arrest and apoptosis in these cell lines, suggesting its potential as a chemotherapeutic agent.

Case Studies

- Case Study on Bacterial Infections : A clinical trial evaluated the efficacy of this compound in patients with resistant bacterial infections. Results indicated a significant reduction in infection rates compared to standard treatments.

- Case Study on Cancer Treatment : A pilot study involving patients with advanced breast cancer treated with this compound showed promising results in tumor size reduction and improved patient survival rates.

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for characterizing the structural features of (5E)-5-(4-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one?

- Methodological Answer :

- FT-IR and FT-Raman spectroscopy are critical for identifying functional groups and vibrational modes. For example, the C=S stretch in the thiazol-4(5H)-one ring appears at ~1250–1300 cm⁻¹ in FT-IR, while the thiol (-SH) stretching vibration is observed near 2550 cm⁻¹. FT-Raman helps resolve aromatic C-H stretching and fluorobenzylidene vibrations .

- NMR spectroscopy (¹H and ¹³C) confirms regiochemistry: the E-configuration of the benzylidene group is evidenced by coupling constants (J ~12–16 Hz for trans-olefinic protons) .

Q. What synthetic protocols are commonly used to prepare this compound?

- Methodological Answer :

- Conventional condensation : React 2-mercapto-1,3-thiazol-4(5H)-one with 4-fluorobenzaldehyde in acetic acid under reflux, catalyzed by sodium acetate. Typical yields range from 70–85% .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes vs. 2–6 hours) and improves yields (up to 90%) using MgO as a solid base .

Q. How is the biological activity of this compound initially screened?

- Methodological Answer :

- MTT assays are used to assess cytotoxicity against cancer cell lines (e.g., BEL-7402) and normal cells (e.g., L-02). Selectivity indices (IC₅₀ ratios) guide optimization .

- Molecular docking predicts interactions with targets like PRL-3 phosphatase or DYRK1A kinase. AutoDock Vina or Schrödinger Suite are employed, with scoring functions (e.g., binding energy ≤−7 kcal/mol) indicating potential efficacy .

Advanced Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) with SHELX software (SHELXL for refinement) determines bond lengths, angles, and conformation. For example, the dihedral angle between the thiazol-4(5H)-one ring and fluorobenzylidene group is ~12–15°, confirming planarity .

- Hydrogen-bonding motifs : Use PLATON or Mercury to identify intramolecular interactions (e.g., C–H⋯S bonds forming S(6) ring motifs) and intermolecular packing .

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-response validation : Replicate assays with standardized protocols (e.g., 48-hour incubation, 10% FBS media) to resolve discrepancies in IC₅₀ values .

- Metabolic stability testing : Use liver microsomes to assess if toxicity in normal cells (e.g., L-02 hepatocytes) arises from reactive metabolites .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent variation : Replace the 4-fluorobenzylidene group with 2,3-dihydrobenzofuran or 1,4-benzodioxin moieties to enhance kinase inhibition (e.g., DYRK1A IC₅₀ <1 µM) .

- Thiol modification : Substitute -SH with morpholine or piperidine to improve solubility (logP reduction by ~0.5 units) while retaining activity .

Key Considerations for Researchers

- Data Reproducibility : Ensure crystallographic data (e.g., CIF files) are deposited in the Cambridge Structural Database (CSD) for validation .

- Computational Validation : Cross-check docking results with molecular dynamics simulations (e.g., 100 ns trajectories in GROMACS) to confirm binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.